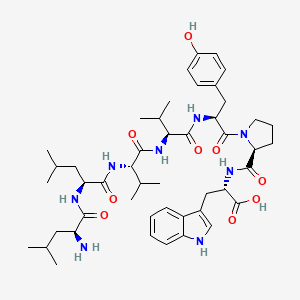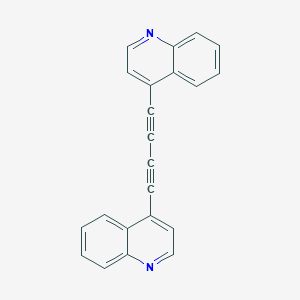
Quinoline, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butadiyne linkage between two quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of two quinoline units through a butadiyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to form the butadiyne linkage. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moieties, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated butadiyne linkages.
Substitution: Substituted quinoline derivatives with various functional groups attached to the quinoline rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The butadiyne linkage and quinoline moieties can facilitate interactions with these targets, potentially disrupting their normal functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis-Benzaldehyde: Similar structure with benzaldehyde groups instead of quinoline moieties.
Benzenamine, 4,4’-(1,3-butadiyne-1,4-diyl)bis[N,N-diphenyl-]: Contains benzenamine units instead of quinoline.
Uniqueness
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its specific combination of quinoline moieties and butadiyne linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
831235-69-9 |
|---|---|
Fórmula molecular |
C22H12N2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4-(4-quinolin-4-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C22H12N2/c1(7-17-13-15-23-21-11-5-3-9-19(17)21)2-8-18-14-16-24-22-12-6-4-10-20(18)22/h3-6,9-16H |
Clave InChI |
ZRFKNNJXUFNRQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C#CC#CC3=CC=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


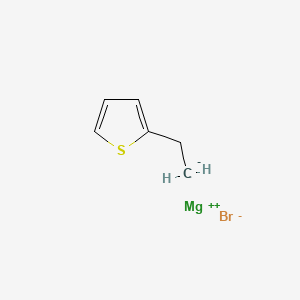
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

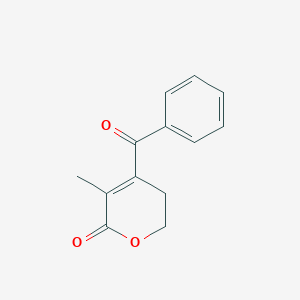
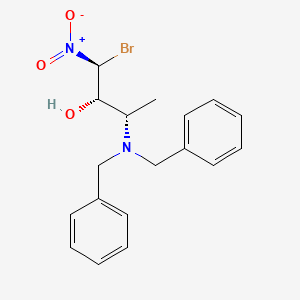

![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
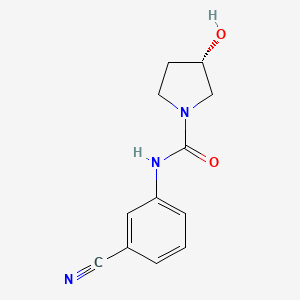
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
